4-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Description
The compound “4-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of pyrazole derivatives. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The pyrazole ring in the molecule is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Pyrazole derivatives have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation . They have been screened for their anti-inflammatory effect through their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species.
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the biological function of the targets.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium species, thereby inhibiting their growth and proliferation .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely induces cytotoxic effects in the leishmania and plasmodium species, leading to their death .
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities. Given the broad range of activities exhibited by pyrazole derivatives, this compound could be a promising candidate for the development of new drugs . Further studies could also explore its potential applications in other fields, such as materials science or catalysis .
Properties
IUPAC Name |
4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-11(6-19(2)18-10)7-20-8-13(9-20)22-12-3-4-17-14(5-12)15(16)21/h3-6,13H,7-9H2,1-2H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAZGTKAQICCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC(C2)OC3=CC(=NC=C3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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